![molecular formula C16H20ClN B2787692 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride CAS No. 1989672-55-0](/img/structure/B2787692.png)
2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C16H20ClN . It has a molecular weight of 261.79 .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride is characterized by a pyrrolidine ring attached to a naphthalene ring via a methyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride include a molecular weight of 261.79 . The boiling point and storage conditions are not specified .Scientific Research Applications
Medicinal Chemistry and Drug Development
2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride has drawn attention in medicinal chemistry due to its potential as a drug candidate. Researchers explore its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and toxicity profiles. The compound’s structural features may contribute to novel drug design, especially in areas like central nervous system disorders or cancer therapy .
Antiviral Agents
Given the ongoing global health challenges, antiviral research remains crucial. Scientists investigate whether 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride exhibits inhibitory effects against specific viruses. Its mechanism of action, cellular uptake, and potential interactions with viral proteins are areas of interest. This compound could contribute to the development of new antiviral therapies .
Organocatalysis
Organocatalysis involves using small organic molecules as catalysts in chemical reactions. Researchers explore whether 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride can serve as an efficient organocatalyst. Its chiral properties and ability to promote enantioselective transformations make it an intriguing candidate for synthetic chemistry .
Materials Science
The compound’s unique structure may lend itself to materials applications. Researchers investigate its solubility, stability, and compatibility with other materials. Potential uses include functional coatings, sensors, or optoelectronic devices. Understanding its interactions with surfaces and interfaces is essential for material design .
Photophysics and Luminescence
2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride may exhibit interesting photophysical properties. Scientists study its absorption and emission spectra, quantum yield, and excited-state behavior. Applications could include fluorescent probes, imaging agents, or light-emitting materials .
Environmental Chemistry
Researchers explore the fate and behavior of this compound in the environment. Its degradation pathways, persistence, and potential impact on ecosystems are investigated. Understanding its behavior in soil, water, and air contributes to environmental risk assessment and management .
properties
IUPAC Name |
2-methyl-2-(naphthalen-1-ylmethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-16(10-5-11-17-16)12-14-8-4-7-13-6-2-3-9-15(13)14;/h2-4,6-9,17H,5,10-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQMOAVZDCWZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

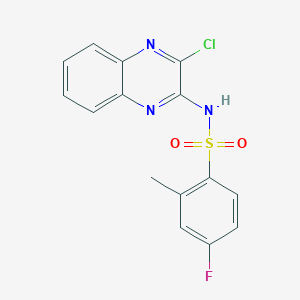
![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2787610.png)
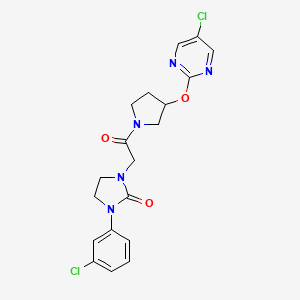
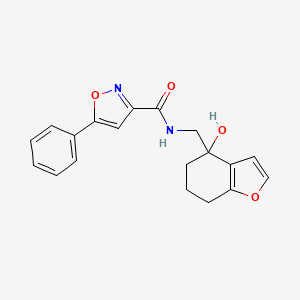
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2787613.png)

![9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol](/img/structure/B2787615.png)
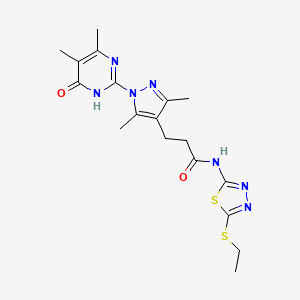
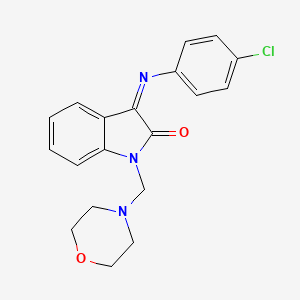
![6-Fluorospiro[2,3-dihydrothiochromene-4,2'-oxirane] 1,1-dioxide](/img/structure/B2787620.png)
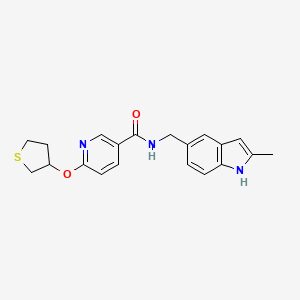
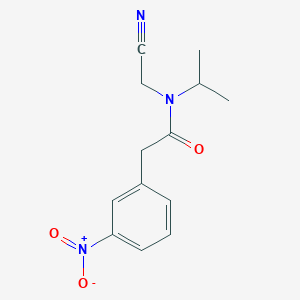
![N-(4-bromophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2787628.png)
